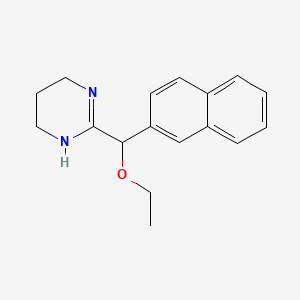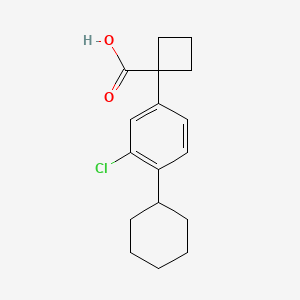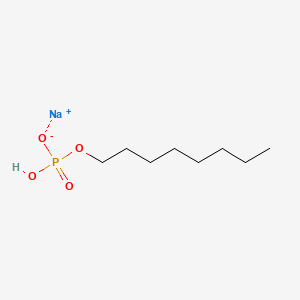
Methanetellurol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanetellurol, also known by its chemical formula CH₃TeH, is an organotellurium compound. It is the simplest organotellurium compound that has been purified in bulk. This compound is classified as a tellurol and is a colorless gas that decomposes to tellurium and methane near room temperature .
Vorbereitungsmethoden
Methanetellurol is prepared by the reduction of dimethyl ditelluride using sodium in liquid ammonia, followed by protonation of the sodium methanetellurolate (CH₃Te⁻Na⁺) with sulfuric acid . The synthetic route can be summarized as follows:
-
Reduction of Dimethyl Ditelluride
Reactants: Dimethyl ditelluride, sodium, liquid ammonia.
Conditions: Low temperature, inert atmosphere.
Reaction: (CH₃Te)₂ + 2 Na → 2 CH₃Te⁻Na⁺
-
Protonation
Reactants: Sodium methanetellurolate, sulfuric acid.
Conditions: Controlled addition of acid.
Reaction: CH₃Te⁻Na⁺ + H₂SO₄ → CH₃TeH + NaHSO₄
Due to its instability and tendency to decompose, this compound is not produced on an industrial scale .
Analyse Chemischer Reaktionen
Methanetellurol undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form tellurium dioxide (TeO₂) and methane (CH₄).
Reagents: Oxygen or other oxidizing agents.
Conditions: Elevated temperatures.
Products: TeO₂, CH₄.
-
Reduction: : this compound can be reduced to elemental tellurium and methane.
Reagents: Reducing agents like hydrogen.
Conditions: High pressure and temperature.
Products: Te, CH₄.
-
Substitution: : this compound can undergo substitution reactions where the tellurium atom is replaced by other atoms or groups.
Reagents: Halogens, alkylating agents.
Conditions: Varies depending on the reagent.
Products: Various organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
Methanetellurol has limited applications due to its instability. it is of interest in scientific research for the following reasons:
Biology and Medicine: Research into organotellurium compounds, including this compound, explores their potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of methanetellurol involves its decomposition to tellurium and methane. The molecular targets and pathways are primarily related to its chemical reactivity and interactions with other compounds. This compound’s effects are largely due to the presence of the tellurium atom, which can form various bonds and undergo multiple reactions .
Vergleich Mit ähnlichen Verbindungen
Methanetellurol can be compared with other similar compounds such as methanol (CH₃OH), methanethiol (CH₃SH), and methaneselenol (CH₃SeH). These compounds share a similar structure but differ in the central atom (oxygen, sulfur, selenium, tellurium):
Methanol (CH₃OH): Contains oxygen, is a common alcohol, and is widely used as a solvent and fuel.
Methanethiol (CH₃SH): Contains sulfur, is known for its strong odor, and is used in the chemical industry.
Methaneselenol (CH₃SeH): Contains selenium, is less common, and is studied for its potential biological activities.
This compound is unique due to the presence of tellurium, which imparts distinct chemical properties and reactivity compared to its lighter homologues .
Eigenschaften
Molekularformel |
CH3Te |
|---|---|
Molekulargewicht |
142.6 g/mol |
InChI |
InChI=1S/CH3Te/c1-2/h1H3 |
InChI-Schlüssel |
WIWDJNKCVBRSNP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


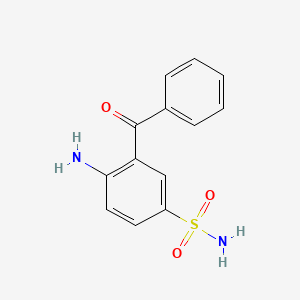


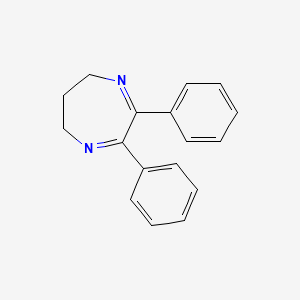

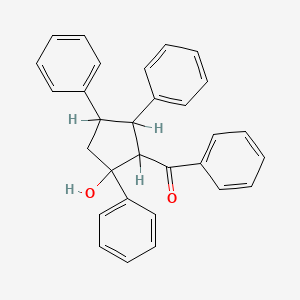
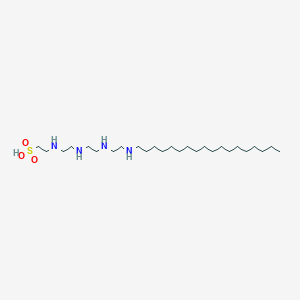


![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)

